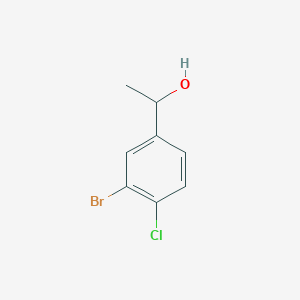

1-(3-Bromo-4-chlorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOUFUGNDAWVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Dynamic Kinetic Resolution Dkr :in Cases Where the Starting Material is a Racemic Mixture of a Chiral Ketone, a Process Called Dynamic Kinetic Resolution Can Be Employed. This Technique Uses a Chiral Catalyst That Reduces One Enantiomer of the Ketone Much Faster Than the Other, While Simultaneously an Auxiliary Catalyst or Condition Like a Base Rapidly Interconverts the Fast Reacting and Slow Reacting Ketone Enantiomers.harvard.eduthis Allows for the Theoretical Conversion of 100% of the Racemic Starting Material into a Single Enantiomer of the Alcohol Product, Far Exceeding the 50% Limit of a Standard Kinetic Resolution.harvard.edu

The following table presents representative data from the asymmetric reduction of halogenated acetophenones, illustrating the high levels of conversion and enantioselectivity that can be achieved with appropriate catalyst systems. While this specific data is for a related compound, it demonstrates the principles applicable to the synthesis of 1-(3-bromo-4-chlorophenyl)ethanol.

Table 1: Asymmetric Bioreduction of 4-Bromoacetophenone This table illustrates the use of microorganisms for the asymmetric reduction of a similar halo-substituted acetophenone (B1666503), showcasing high conversion and enantiomeric excess.

| Microorganism | Conversion (%) | e.e. (%) | Product Configuration |

| Geotrichum candidum | 91.9 | 97.4 | R |

| Aspergillus niger | 98.4 | >99 | R |

| Rhodotorula rubra | 96.1 | 98.8 | S |

| Trichoderma harzianum | 98.5 | 98.0 | R |

Data adapted from a study on the bioreduction of 4-Bromo-acetophenone. researchgate.net

Table 2: Influence of Catalyst Ligands on Asymmetric Hydrogenation of Acetophenone This table demonstrates how changing the chirality of the diamine ligand in a Ruthenium-TolBINAP catalyst system dramatically affects the enantiomeric excess and configuration of the resulting alcohol product.

| Diphosphine Ligand | Diamine Ligand | Product Configuration | e.e. (%) |

| (S)-TolBINAP | (S,S)-DPEN | R | 82 |

| (S)-TolBINAP | (R,R)-DPEN | S | 79 |

| (S)-TolBINAP | (S)-DMAPEN | S | 43 |

| (S)-TolBINAP | (R)-DMAPEN | S | 91 |

Data adapted from studies by Noyori et al. illustrating catalyst control. nih.gov DPEN = diphenylethylenediamine; DMAPEN = dimethylamino-1-phenylethylamine.

Advanced Analytical Characterization for Stereochemical Elucidation

Chiral Chromatographic Techniques for Enantioseparation and Purity Determination

Chiral chromatography is the cornerstone for the physical separation of enantiomers. This allows for their individual quantification and isolation. The underlying principle involves the differential interaction of the enantiomers with a chiral selector, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the enantioseparation of a wide array of chiral compounds, including aromatic alcohols similar to 1-(3-bromo-4-chlorophenyl)ethanol. wpmucdn.com The success of this method hinges on the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. These CSPs, often coated or immobilized on a silica (B1680970) support, create a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to their separation. nih.gov

For instance, the enantiomers of structurally related compounds like 1-phenyl-1-propanol (B1198777) have been successfully separated using a cellulose-based Chiralcel OD column. rsc.org The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol), is crucial for optimizing the separation. uni.lu The polar organic mode, using eluents like methanol (B129727) or ethanol (B145695), has also proven effective for separating chiral sulfoxides and other compounds on polysaccharide-based columns. nih.gov

Table 1: Illustrative HPLC-CSP Conditions for the Enantioseparation of Aromatic Alcohols (Note: This data is based on the separation of compounds structurally similar to this compound and serves as an example of typical experimental parameters.)

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

Gas Chromatography (GC) is another highly effective method for the separation of volatile chiral compounds. For a compound like this compound, derivatization to a more volatile ester or ether might be necessary. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov These cyclodextrin-based CSPs have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for chiral recognition through inclusion complexation and other interactions. bldpharm.com

The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation of the enantiomers.

Table 2: Exemplary GC-CSP Conditions for Chiral Alcohol Separation (Note: This data is based on the separation of compounds structurally similar to this compound and is provided for illustrative purposes.)

| Parameter | Condition |

| Column | Rt-βDEXsm (permethylated beta-cyclodextrin) |

| Carrier Gas | Helium |

| Temperature Program | 70°C (hold 1 min), then ramp to 150°C at 2°C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations. SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent such as methanol or ethanol. This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC.

Polysaccharide-based chiral stationary phases are also widely used in SFC. The separation of various phenyl-substituted ethanols has been demonstrated on such columns. The composition of the mobile phase (i.e., the percentage of the co-solvent) and the system backpressure are key parameters for optimizing the enantioselectivity and resolution.

Capillary Electrophoresis (CE) and related techniques offer high-efficiency separations of charged or neutral chiral molecules. For the enantioseparation of neutral compounds like this compound, a charged chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used for this purpose. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.

Capillary Electrochromatography (CEC) combines aspects of both HPLC and CE. It utilizes a packed capillary column and an applied electric field to drive the mobile phase. This can result in very high separation efficiencies for chiral compounds.

Reactivity and Mechanistic Investigations of 1 3 Bromo 4 Chlorophenyl Ethanol

Reaction Pathways Involving the Hydroxyl Group

The hydroxyl (-OH) group is a key site for various chemical modifications, including oxidation, substitution, and derivatization reactions.

The secondary alcohol functionality of 1-(3-bromo-4-chlorophenyl)ethanol can be readily oxidized to the corresponding ketone, 1-(3-bromo-4-chlorophenyl)ethanone. uni.lunih.gov This transformation is a fundamental process in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and scale.

Commonly used oxidizing agents for this type of transformation include:

Chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC))

Dess-Martin periodinane (DMP)

Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base)

These methods offer high yields and selectivity for the ketone product, minimizing over-oxidation or side reactions. The resulting ketone, 1-(3-bromo-4-chlorophenyl)ethanone, serves as a valuable precursor for further synthetic manipulations. uni.lu

The hydroxyl group of this compound is a poor leaving group. masterorganicchemistry.com However, it can be converted into a better leaving group, facilitating nucleophilic substitution reactions. msu.edulibretexts.orgyoutube.com

Conversion to Alkyl Halides: Treatment of the alcohol with strong hydrohalic acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) can replace the hydroxyl group with a halogen. masterorganicchemistry.com For less reactive alcohols, reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are effective. libretexts.org These reactions typically proceed via an Sₙ2 mechanism for primary and secondary alcohols, leading to an inversion of stereochemistry if the benzylic carbon is chiral. libretexts.orgyoutube.com

Conversion to Tosylates: To create an even better leaving group, the alcohol can be converted to a sulfonate ester, such as a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. amazonaws.com

Esterification: this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. nih.gov This reaction is typically catalyzed by an acid or can be promoted by coupling agents. The ester products can have applications in various fields, including materials science and as prodrugs in medicinal chemistry.

Etherification: The formation of ethers from this compound can be achieved under specific conditions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method. msu.edu In this case, the alcohol would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide to yield an ether.

Reactivity of the Halogenated Aromatic Ring

The presence of both bromine and chlorine atoms on the phenyl ring opens up avenues for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the aryl-bromine and aryl-chlorine bonds can, in principle, allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.orgdiva-portal.orgorganic-chemistry.orgharvard.edu this compound can participate in Suzuki couplings, where the bromine atom is preferentially replaced to form a new carbon-carbon bond. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.comthieme-connect.de this compound can be used as the aryl halide component, reacting with various alkenes to introduce a vinyl group onto the aromatic ring, typically at the position of the bromine atom. beilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction can be used to introduce an alkynyl substituent onto the aromatic ring of this compound, again with a preference for the reaction to occur at the C-Br bond.

A summary of representative metal-catalyzed cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Arylalkyne |

Beyond the well-established cross-coupling reactions, the halogenated aromatic ring of this compound can undergo other functionalization reactions. These can include nucleophilic aromatic substitution (SₙAr), although the ring is not highly activated for this type of reaction, and transformations involving the formation of organometallic intermediates, such as Grignard or organolithium reagents. The formation of such reagents would likely occur at the more reactive bromine position and would need to be performed at low temperatures to avoid reaction with the hydroxyl group.

Stereochemical Outcomes and Selectivity in Reactions

The primary route to obtaining enantiomerically pure or enriched this compound is through the asymmetric reduction of its corresponding prochiral ketone, 3-bromo-4-chloroacetophenone. The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions employed. Both chemical and biocatalytic methods have been successfully applied to similar halogenated acetophenones, demonstrating the potential for high selectivity.

Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a highly selective method for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) from various microorganisms are particularly effective. The stereoselectivity of these bioreductions is dictated by the specific enzyme used, which can preferentially produce either the (R)- or (S)-enantiomer of the alcohol. This selectivity is often explained by Prelog's rule, which predicts the stereochemical course of the reduction based on the relative sizes of the substituents on the ketone. However, anti-Prelog reductions are also common, depending on the enzyme's active site topology.

For halogenated acetophenones, such as the closely related 4-bromoacetophenone, microorganisms have been shown to produce the corresponding alcohol with high enantiomeric excess (ee). For instance, Geotrichum candidum can reduce 4-bromoacetophenone to the (R)-alcohol with over 99% ee, while Rhodotorula rubra yields the (S)-enantiomer with 98.8% ee. acs.org These findings suggest that a similar high degree of stereocontrol can be achieved for the synthesis of this compound by selecting the appropriate biocatalyst. The enantiomeric outcome is a direct result of the specific fit of the substrate within the chiral environment of the enzyme's active site.

Asymmetric transfer hydrogenation is a powerful chemocatalytic method for the reduction of prochiral ketones. This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. The combination of formic acid and triethylamine (B128534) (HCOOH/NEt₃) or isopropanol (B130326) is commonly used as the hydrogen source. The chirality of the resulting alcohol is determined by the configuration of the chiral ligand.

For example, ruthenium complexes with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) are highly effective catalysts for the ATH of various acetophenones, delivering the corresponding alcohols in high yields and excellent enantioselectivities. nih.gov The stereochemical outcome can be reliably predicted based on the chirality of the DPEN ligand used in the catalyst system.

The following table summarizes representative stereochemical outcomes for the asymmetric reduction of acetophenone (B1666503) derivatives, which are analogous to the reduction of 3-bromo-4-chloroacetophenone.

Table 1: Stereochemical Outcomes in the Asymmetric Reduction of Substituted Acetophenones

| Substrate | Catalyst/Biocatalyst | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| 4-Bromoacetophenone | Geotrichum candidum | (R) | >99% |

| 4-Bromoacetophenone | Rhodotorula rubra | (S) | 98.8% |

| Acetophenone | (1R,2S)-(+)-cis-1-Amino-2-indanol-Ru complex | (R) | 92% |

| 4-Chloroacetophenone | (R,R)-TsDPEN-Ru complex | (R) | >99% |

| 3-Chloroacetophenone | (R,R)-TsDPEN-Ru complex | (R) | 98% |

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound.

The mechanism of asymmetric transfer hydrogenation of ketones with Noyori-type Ru-TsDPEN catalysts is widely accepted to proceed through a concerted, outer-sphere pathway. The key steps are as follows:

Formation of the Active Hydride Species: The precatalyst, typically [RuCl₂(TsDPEN)(arene)], reacts with a base (e.g., in the isopropanol/base system) or formic acid/triethylamine to form a 16-electron ruthenium hydride complex, [RuH(TsDPEN)(arene)]. This species is the active catalyst.

Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the N-H group of the chiral ligand through hydrogen bonding. This positions the carbonyl group for a concerted transfer of a hydride from the ruthenium center and a proton from the N-H group to the carbonyl carbon and oxygen, respectively. This transfer occurs via a six-membered pericyclic transition state. nih.gov

Product Release and Catalyst Regeneration: After the hydrogen transfer, the resulting alcohol product is released. The oxidized ruthenium complex then reacts with the hydrogen source (e.g., isopropanol or formate) to regenerate the active ruthenium hydride species, completing the catalytic cycle.

The high stereoselectivity arises from the specific geometry of this transition state, which is tightly controlled by the chiral ligand. One enantioface of the ketone is sterically favored for hydride attack over the other.

The biocatalytic reduction of 3-bromo-4-chloroacetophenone is mediated by alcohol dehydrogenases (ADHs). These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), as the source of the hydride. The mechanism involves:

Substrate and Cofactor Binding: The ketone substrate and the reduced cofactor (NADPH/NADH) bind to the enzyme's active site. The enzyme's chiral environment orients the ketone in a specific conformation.

Hydride Transfer: A hydride ion is transferred directly from the C4 position of the nicotinamide ring of the cofactor to the carbonyl carbon of the ketone. Simultaneously, a proton is transferred to the carbonyl oxygen, often from a nearby acidic amino acid residue (like tyrosine or lysine) in the active site.

Product Release and Cofactor Regeneration: The resulting alcohol and the oxidized cofactor (NADP⁺/NAD⁺) are released from the enzyme. For the catalysis to be efficient, a cofactor regeneration system is required, which can be an internal metabolic process in whole-cell systems or an externally added substrate-enzyme system (e.g., glucose/glucose dehydrogenase) with isolated enzymes. researchgate.net

The stereochemical outcome is determined by which face of the ketone is presented to the cofactor for hydride attack, a factor strictly controlled by the three-dimensional structure of the enzyme's active site.

Detailed kinetic studies specifically for the synthesis of this compound are not widely published. However, studies on the asymmetric transfer hydrogenation of acetophenone provide valuable insights. These reactions have been shown to be equilibrium-limited and can be subject to product inhibition. acs.orgrug.nl The initial reaction rate is influenced by the concentrations of the ketone, the hydrogen donor, and the catalyst.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. This method is employed to determine the optimized molecular geometry and various electronic properties of 1-(3-bromo-4-chlorophenyl)ethanol. By solving the Schrödinger equation within the DFT framework, typically using a basis set such as 6-311G(d,p), the lowest energy conformation of the molecule can be found. This optimization provides precise data on bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal the precise spatial arrangement of its constituent atoms. Key parameters such as the lengths of the C-Br and C-Cl bonds, the C-O bond of the ethanol (B145695) moiety, and the various C-C bonds within the phenyl ring would be determined. Similarly, the angles between these bonds are calculated, defining the molecule's three-dimensional shape. These structural parameters are fundamental to understanding the molecule's stability and steric profile. Studies on similar substituted phenyl alcohols have successfully used these methods to determine accurate geometries. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-Br | 1.91 Å |

| C-Cl | 1.75 Å | |

| C-O | 1.43 Å | |

| O-H | 0.97 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-Cl | 120.2° | |

| C-O-H | 108.5° | |

| C-C-O | 112.0° |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar halogenated aromatic compounds.

Prediction of Chemical Reactivity Descriptors

Beyond molecular structure, DFT calculations are instrumental in predicting a molecule's reactivity through various chemical descriptors.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, these calculations would quantify its kinetic stability and electrophilic/nucleophilic character.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a site for electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic attack.

Mulliken Charges: This analysis partitions the total electron density among the atoms in a molecule, assigning a partial charge to each atom. These charges provide a quantitative measure of the electron distribution and help to identify reactive sites. For instance, the carbon atom attached to the electronegative oxygen, chlorine, and bromine atoms would be expected to carry a partial positive charge, making it susceptible to nucleophilic attack.

Table 2: Representative Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

Note: These values are illustrative, based on typical results for similar aromatic compounds.

Investigation of Intermolecular Interactions

The structure of this compound allows for several types of non-covalent interactions that are crucial for its physical properties and its interactions with other molecules in biological or chemical systems.

Hydrogen Bonding: The most significant intermolecular interaction for this molecule is hydrogen bonding, enabled by the hydroxyl (-OH) group. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This was observed in a study of 1-phenylethanol, which forms a hydrogen bond with water. nih.gov

Halogen Bonding: Both the bromine and chlorine atoms on the phenyl ring can participate in halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base).

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these varied intermolecular contacts within a crystal structure.

Stereochemical Predictions and Conformational Analysis

This compound is a chiral molecule. The carbon atom bonded to the hydroxyl group, the methyl group, the hydrogen atom, and the substituted phenyl ring is a stereocenter. Therefore, the compound exists as a pair of enantiomers: (R)-1-(3-bromo-4-chlorophenyl)ethanol and (S)-1-(3-bromo-4-chlorophenyl)ethanol.

Computational chemistry can be used to explore the molecule's conformational landscape. Rotation around the single bonds, particularly the C-C bond connecting the chiral center to the phenyl ring, gives rise to different conformers with varying energies. By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, the most stable (lowest energy) conformers can be identified. A rotational study of the parent compound, 1-phenylethanol, has identified its most stable conformation in the gas phase, demonstrating the utility of such analyses. nih.gov This information is vital for understanding how the molecule might fit into the active site of an enzyme or a receptor.

Simulation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis via the reduction of a corresponding ketone or its subsequent esterification, DFT can be used to model the entire reaction pathway. acs.org

This involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By mapping the energy profile, chemists can gain a detailed understanding of the reaction's feasibility, kinetics, and stereochemical outcome. For example, simulations could clarify the mechanism of ethanol upgrading reactions or its synthesis on a catalyst surface. acs.orgresearchgate.net

1 3 Bromo 4 Chlorophenyl Ethanol As a Synthetic Intermediate

Precursor for Advanced Pharmaceutical Intermediates

The halogenated phenyl ring and the secondary alcohol functional group of 1-(3-Bromo-4-chlorophenyl)ethanol provide multiple reaction sites for the construction of complex pharmaceutical scaffolds. The bromine and chlorine atoms can be selectively manipulated through various cross-coupling reactions, while the ethanol (B145695) moiety can be oxidized or converted into other functional groups. These transformations are instrumental in the synthesis of advanced intermediates for drug discovery programs.

While direct synthesis of a marketed drug from this specific intermediate is not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, derivatives of bromo- and chloro-substituted phenyl ethanols are explored in the development of new therapeutic agents. The strategic placement of halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability and binding affinity to target proteins.

Below is a table of representative pharmaceutical intermediates that can be conceptually derived from this compound, highlighting the potential synthetic transformations.

| Target Intermediate Class | Key Transformation from this compound | Potential Therapeutic Area |

| Substituted pyrazoles | Oxidation of the ethanol to a ketone, followed by condensation with a hydrazine (B178648) derivative. wpmucdn.com | Anti-inflammatory, Analgesic |

| Amino alcohol derivatives | Nucleophilic substitution at the benzylic position or amination of the ethanol group. e-bookshelf.de | Cardiovascular, CNS disorders |

| Biaryl compounds | Suzuki or other palladium-catalyzed cross-coupling reactions at the bromine or chlorine positions. researchgate.net | Various, including oncology and infectious diseases |

Building Block for Agrochemicals and Specialty Chemicals

The structural features of this compound also lend themselves to the synthesis of agrochemicals, particularly fungicides. Halogenated aromatic compounds are a well-established class of fungicides, and the introduction of an ethanol side chain can modulate the compound's efficacy and spectrum of activity. A patent for the synthesis of 4-chlorophenylethanol, a related compound, highlights its role as a key intermediate for the triazole fungicide Nibenazole, which is used to control various fungal diseases in crops. google.com The bromo and chloro substituents on the phenyl ring of this compound can enhance its fungicidal properties.

The synthesis of fungicides often involves the conversion of the ethanol group into other functionalities, such as ethers or esters, or the coupling of the phenyl ring with other heterocyclic systems known for their biological activity. For example, the reaction of similar phenylethanol derivatives with phenols can lead to phenoxy-ethanol compounds with demonstrated fungicidal activity. researchgate.net

In the realm of specialty chemicals, this compound can serve as a monomer or a key building block for the synthesis of functional polymers and materials. The presence of reactive sites allows for its incorporation into polymer chains, potentially imparting properties such as flame retardancy, due to the halogen content, or altered optical and electronic characteristics.

Synthesis of Novel Organic Molecules (e.g., heterocycles, carbocycles)

The reactivity of this compound makes it a valuable starting material for the synthesis of a diverse range of novel organic molecules, including various heterocyclic and carbocyclic systems.

Heterocycles: The transformation of the ethanol group into a ketone is a common strategy to facilitate the construction of heterocyclic rings. For example, the resulting ketone can react with hydrazine derivatives to form pyrazoles, a class of compounds with a wide range of biological activities. wpmucdn.com Similarly, reaction with other binucleophiles can lead to the formation of other five- or six-membered heterocyclic systems. The halogen atoms on the phenyl ring can also participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems.

Carbocycles: While less common, the di-halogenated phenyl ring of this compound can be a substrate for reactions that form new carbon-carbon bonds, leading to the construction of carbocyclic systems. These reactions often involve organometallic intermediates and transition metal catalysis.

Role in Cascade, Domino, and Tandem Reactions

The multiple functional groups of this compound make it an ideal candidate for use in cascade, domino, and tandem reactions. These one-pot reaction sequences allow for the rapid construction of complex molecular architectures from simple starting materials, offering significant advantages in terms of efficiency and atom economy. e-bookshelf.deresearchgate.netwiley.comchemicalbook.com

A common strategy involves the initial transformation of the ethanol group, which then triggers a series of subsequent reactions. For instance, oxidation to the corresponding ketone could be the first step in a domino sequence leading to a polycyclic product. The presence of the bromo and chloro substituents provides opportunities for subsequent intramolecular cyclizations or cross-coupling reactions within the same pot.

While specific examples detailing the use of this compound in such complex transformations are not extensively reported, the principles of cascade, domino, and tandem reactions are well-established for structurally related compounds. These reactions represent a powerful tool for leveraging the synthetic potential of this versatile building block to create novel and complex molecules with potential applications in various fields of chemistry.

Environmental Considerations of Halogenated Phenylethanols

Biodegradation Pathways of Related Halogenated Aromatic Alcohols (e.g., phenylethanol derivatives)

The biodegradation of aromatic compounds is a critical process for their removal from the environment. Microorganisms have evolved various enzymatic pathways to break down these complex structures. For halogenated aromatic alcohols, the initial steps of biodegradation often involve the oxidation of the alcohol group and dehalogenation.

In a manner analogous to the degradation of 2-phenylethanol, the pathway for a halogenated derivative would likely begin with its oxidation to the corresponding phenylacetaldehyde, followed by further oxidation to phenylacetic acid. These intermediates can then enter the central metabolic pathways of the microorganism. The presence of halogen atoms on the aromatic ring, however, presents a significant challenge for microbial enzymes.

The key to the complete mineralization of halogenated aromatic compounds is the cleavage of the carbon-halogen bond. This is often a rate-limiting step and can occur through several mechanisms:

Oxidative Dehalogenation: Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, which can lead to the spontaneous or enzymatic removal of the halogen atom.

Reductive Dehalogenation: Under anaerobic conditions, the halogen atom can be removed and replaced with a hydrogen atom.

Hydrolytic Dehalogenation: A halogen can be replaced by a hydroxyl group from a water molecule.

The specific pathway and its efficiency are highly dependent on the type and position of the halogen atoms on the aromatic ring, as well as the microbial species involved.

Abiotic and Biotic Transformation Processes in Environmental Compartments (e.g., soil, water)

The transformation of halogenated aromatic alcohols in the environment is a result of both biotic (microbial) and abiotic (non-biological) processes.

Biotic Transformations:

In soil and water, microbial communities are the primary drivers of the biodegradation of organic pollutants. The rate and extent of biodegradation are influenced by several factors:

Bioavailability: The compound must be accessible to the microorganisms. Sorption to soil organic matter or sediment can reduce bioavailability.

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of other nutrients can significantly impact microbial activity.

Co-metabolism: In some cases, the degradation of a halogenated compound may occur when a microorganism is utilizing another substrate for growth.

Abiotic Transformations:

Abiotic processes can also contribute to the transformation of halogenated aromatic alcohols, although often at a slower rate than biodegradation. These processes include:

Hydrolysis: The carbon-halogen bond can be susceptible to hydrolysis, particularly under certain pH conditions. However, aryl halides are generally resistant to hydrolysis.

Photolysis: Sunlight can induce the degradation of chemical compounds. The presence of chromophores in the molecule, such as the aromatic ring, can facilitate photolytic cleavage of the carbon-halogen bond. The effectiveness of photolysis depends on the light intensity and the presence of other substances in the water that can act as photosensitizers.

The interplay between biotic and abiotic processes ultimately determines the persistence and fate of these compounds in the environment.

Comparative Analysis with Environmental Fate of Other Halogenated Aromatic Compounds (e.g., anisoles, chlorobenzenes)

The environmental behavior of 1-(3-bromo-4-chlorophenyl)ethanol can be contextualized by comparing it with other well-studied halogenated aromatic compounds.

Chlorobenzenes: These compounds are known for their persistence and resistance to biodegradation. The more chlorinated the benzene (B151609) ring, the more recalcitrant the compound tends to be. Their hydrophobicity also leads to strong sorption to soil and sediment.

Polychlorinated Biphenyls (PCBs): Similar to chlorobenzenes, PCBs are highly persistent and bioaccumulative. Their degradation is slow and often requires specific microbial consortia under specific environmental conditions.

Halogenated Anisoles: These compounds can be formed from the microbial methylation of halogenated phenols. They are often more volatile and less water-soluble than their phenolic precursors, which affects their transport and fate in the environment.

Compared to these compounds, the presence of an ethanol (B145695) side chain in this compound could potentially increase its water solubility and susceptibility to initial oxidative attack by microorganisms, which might make it slightly less persistent than a corresponding halogenated benzene or biphenyl. However, the presence of both bromine and chlorine on the aromatic ring likely contributes to its recalcitrance. Studies comparing chlorinated and brominated dioxins have shown that the type of halogen can influence the compound's toxicity. nih.gov The basic chemical principle that the carbon-halogen bond strength decreases from C-Cl to C-Br to C-I suggests that the bromo-substituent may be more susceptible to cleavage than the chloro-substituent. ncert.nic.in

| Feature | This compound (Inferred) | Chlorobenzenes | Halogenated Anisoles |

| Water Solubility | Moderate | Low to Very Low | Low |

| Biodegradability | Slow, limited by dehalogenation | Very Slow | Variable, can be persistent |

| Primary Transformation | Oxidation of alcohol, dehalogenation | Reductive dehalogenation (anaerobic) | O-demethylation, dehalogenation |

| Persistence | Likely persistent | Highly persistent | Moderately to highly persistent |

Table 1: Comparative Environmental Fate of Halogenated Aromatic Compounds

Emerging Research on Halogenated Alcohol Persistence and Transformation

Current research in the field of environmental remediation is continuously exploring new ways to address the challenges posed by persistent halogenated organic pollutants. Key areas of emerging research include:

Advanced Oxidation Processes (AOPs): These technologies, which involve the generation of highly reactive hydroxyl radicals, are being investigated for their ability to degrade recalcitrant organic compounds, including halogenated aromatics.

Nanoremediation: The use of nanoparticles, such as nanoscale zero-valent iron, has shown promise for the reductive dehalogenation of a variety of halogenated pollutants.

Microbial Consortia and Genetic Engineering: Researchers are identifying and characterizing microbial communities with enhanced capabilities to degrade complex mixtures of pollutants. Genetic engineering of microorganisms to express specific degradative enzymes is also an active area of investigation.

Isotope Analysis: Stable isotope analysis is a powerful tool for tracking the degradation pathways of pollutants in the environment and for assessing the effectiveness of remediation efforts.

Future Research Directions

Development of Novel Enantioselective Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of enantiomerically pure alcohols is a cornerstone of modern chemistry, particularly for the pharmaceutical and agrochemical industries. chiralpedia.com Future research on 1-(3-bromo-4-chlorophenyl)ethanol should prioritize the development of highly efficient and sustainable methods for its enantioselective synthesis, moving beyond classical reduction methods. The primary route involves the asymmetric reduction of the prochiral ketone, 3-bromo-4-chloroacetophenone.

Key areas for investigation include:

Asymmetric Transfer Hydrogenation (ATH): This technique has emerged as a powerful and practical alternative to asymmetric hydrogenation as it does not require high-pressure hydrogen gas. liv.ac.uk Future work could focus on screening novel water-soluble chiral ligands and ruthenium (II) complexes that can facilitate the reduction in greener solvents like water, using benign hydrogen donors such as formate (B1220265) salts. liv.ac.uknih.gov

Biocatalysis: The use of engineered enzymes, particularly ketoreductases (KREDs), offers a highly selective and environmentally friendly route to chiral alcohols. rsc.org Research should be directed toward identifying or engineering KREDs that can reduce 3-bromo-4-chloroacetophenone with high enantioselectivity to produce either the (R)- or (S)-enantiomer. nih.gov These enzymatic reactions are attractive as they often proceed under mild conditions with high specificity. rsc.orgencyclopedia.pub

Sustainable Metal Catalysis: While ruthenium and iridium catalysts are well-established, research into catalysts based on more abundant and less toxic metals like iron is a key goal for green chemistry. acs.org Developing chiral pincer-type iron catalysts for the hydrogenation of substituted ketones like 3-bromo-4-chloroacetophenone would represent a significant step towards sustainability. acs.org

Table 1: Comparison of Potential Enantioselective Synthetic Methods

| Method | Catalyst/Reagent Type | Potential Advantages | Research Focus for this compound |

| Asymmetric Hydrogenation | Chiral Ru or Ir phosphine (B1218219) complexes | High turnover numbers, high enantioselectivity. nih.gov | Optimization for halogenated substrates, catalyst recycling. |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ with chiral diamine ligands | Operational simplicity, use of safe hydrogen donors (e.g., isopropanol (B130326), formic acid). mdpi.com | Development of water-soluble catalysts, use in green solvents. liv.ac.uknih.gov |

| Biocatalysis | Engineered Ketoreductases (KREDs) | Extremely high enantioselectivity, mild reaction conditions (pH, temp), biodegradable. rsc.org | Screening KRED libraries for activity and selectivity towards the target substrate. |

| Sustainable Metal Catalysis | Chiral Iron or Manganese pincer complexes | Use of earth-abundant, low-toxicity metals, novel reactivity. acs.org | Ligand design to achieve high enantiomeric excess and yield. |

Application of Advanced Spectroscopic Techniques for Real-Time Chiral Analysis

To optimize the enantioselective syntheses described above, methods for rapid and accurate determination of enantiomeric excess (ee) are crucial. Future research should leverage advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chirality.

Promising techniques include:

Vibrational Circular Dichroism (VCD): VCD spectroscopy is highly sensitive to the stereochemistry of chiral molecules. The use of Fourier Transform (FT) and Quantum Cascade Laser (QCL) based VCD can reduce measurement times from hours to minutes, making it suitable for monitoring reactions in real-time. nih.govbohrium.com Research could develop a flow-cell VCD setup to track the %ee of this compound as it is formed, allowing for precise control over the reaction. nih.govacs.org

Time-Resolved Circular Dichroism: For studying very fast, light-induced processes, newly developed techniques using ultrashort deep-ultraviolet pulses can probe chiral changes on a picosecond timescale. wiley.comscitechdaily.com This would be particularly relevant if photocatalytic routes to the compound are explored.

Mass Spectrometry (Kinetic Method): Tandem mass spectrometry can be used for the on-line analysis of enantiomeric excess in reaction mixtures. rsc.org This method involves forming a chiral cluster ion and analyzing its fragmentation, providing near real-time data on the progress of a reaction. rsc.org

Table 2: Advanced Spectroscopic Techniques for Chiral Analysis

| Technique | Principle | Advantages for Real-Time Analysis | Applicability to this compound Synthesis |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. bohrium.com | Non-destructive, provides structural information, suitable for in-situ monitoring. acs.org | Monitor %ee during catalytic reduction, providing kinetic data for optimization. |

| Time-Resolved Circular Dichroism | Uses pump-probe laser setups to measure CD changes on ultrafast timescales. scitechdaily.com | Can track transient chiral states and conformational changes. wiley.com | Applicable for mechanistic studies of potential photocatalytic synthesis routes. |

| Mass Spectrometry (Kinetic Method) | Measures the fragmentation rate of diastereomeric cluster ions. rsc.org | High sensitivity, requires very small sample amounts, suitable for on-line monitoring. | Rapidly screen reaction conditions for enantioselectivity without full product isolation. |

Deeper Mechanistic Understanding of Complex Catalytic Systems

A thorough understanding of the reaction mechanism is essential for the rational design of more efficient catalysts. For the synthesis of this compound via asymmetric hydrogenation or transfer hydrogenation, future research should aim to elucidate the precise pathways of these reactions.

Key mechanistic questions to be addressed include:

Identification of the Active Catalyst: Studies should focus on identifying the true active species, which may be a transient hydride complex like a Ru-H species, formed from a stable precatalyst. nih.gov

Role of Non-Covalent Interactions: Investigating the transition state geometry to understand how hydrogen bonding and other non-covalent interactions between the catalyst, the substrate (3-bromo-4-chloroacetophenone), and the solvent dictate the stereochemical outcome. mdpi.com

Kinetic and Isotopic Studies: Performing detailed kinetic analysis and isotopic labeling experiments (e.g., using deuterium (B1214612) donors) can help determine the rate-determining step and clarify the nature of the hydrogen transfer process, whether it occurs in an inner-sphere or outer-sphere manner. acs.org

Exploration of New Applications in Advanced Materials or Bioactive Compound Design

The unique combination of chirality and halogenation in this compound makes it a highly promising, yet underexplored, building block. Future research should extend beyond its role as a simple intermediate and investigate its potential in creating novel functional molecules.

Bioactive Compounds: Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals. ncert.nic.inijpsr.com The phenylethanol scaffold is also a known pharmacophore. nih.gov Future work could involve using this compound as a starting material for the synthesis of new potential therapeutic agents. Its hydroxyl group provides a handle for further functionalization, and the bromo- and chloro-substituents can be used for cross-coupling reactions to build molecular complexity.

Advanced Materials: Chiral molecules are increasingly used in materials science for applications in optics, electronics, and sensor technology. chiralpedia.com Research could explore the incorporation of enantiopure this compound into polymers or liquid crystal phases. The presence of the polar C-Cl and C-Br bonds, combined with the chiral center, could lead to materials with unique properties, such as the ability to interact with circularly polarized light.

Integrated Computational and Experimental Approaches for Reactivity and Selectivity Prediction

The synergy between computational modeling and experimental work has become a powerful tool in modern chemical research. chiralpedia.com This integrated approach can significantly accelerate the development of synthetic methods for this compound.

Future research should employ:

Density Functional Theory (DFT): DFT calculations can be used to model the transition states of the catalytic reduction of 3-bromo-4-chloroacetophenone. acs.orgresearchgate.net By calculating the energy barriers for the formation of the (R) and (S) products with different virtual catalyst designs, researchers can predict which catalysts are most likely to be highly enantioselective. acs.org This in silico screening reduces the need for extensive and costly experimental screening. researchgate.net

Iterative Design Cycles: An effective research strategy involves an iterative loop where computational predictions guide the selection of chiral ligands and reaction conditions for experimental testing. chiralpedia.com The experimental results (yield, ee) are then used to refine the computational models, leading to a deeper understanding and faster optimization of the catalytic system. chiralpedia.comacs.org

Table 3: Parameters for a Computational-Experimental Study

| Parameter | Computational Investigation (DFT) | Experimental Validation | Goal |

| Ligand Structure | Model various chiral ligands; analyze steric and electronic effects. | Synthesize and test a focused library of the most promising ligands. | Identify the optimal ligand for high enantioselectivity. |

| Substrate Binding | Calculate binding energies and geometries of the ketone to the catalyst. | Use NMR and other spectroscopic methods to study catalyst-substrate interactions. | Understand the key interactions that control stereodifferentiation. |

| Transition State Energy | Calculate the energy difference (ΔΔG‡) between the R and S transition states. acs.org | Measure the enantiomeric excess (%ee) of the product alcohol under various conditions. | Correlate predicted energy barriers with observed selectivity. |

| Solvent Effects | Model the reaction in different solvent environments (implicit/explicit models). nih.gov | Run the reaction in a range of solvents and measure the effect on yield and ee. | Select the optimal solvent for both reactivity and selectivity. |

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-4-chlorophenyl)ethanol?

A common approach involves halogenated aromatic precursors. For example, Friedel-Crafts acylation of 3-bromo-4-chlorobenzene with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) yields 1-(3-Bromo-4-chlorophenyl)ethanone, followed by reduction using NaBH₄ or LiAlH₄ to produce the ethanol derivative . Alternative methods include nucleophilic substitution of halogenated acetophenones under controlled conditions .

Q. How can the purity and structural integrity of this compound be verified?

- Chromatography : HPLC or GC with UV/ECD detection to assess purity (>95%) .

- Spectroscopy : ¹H/¹³C NMR to confirm the presence of hydroxyl (-OH), bromine, and chlorine substituents. Compare chemical shifts with analogous compounds (e.g., 1-(4-Chlorophenyl)ethanol ).

- Mass Spectrometry : High-resolution MS to validate molecular weight (C₈H₈BrClO; ~235.5 g/mol) .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

- Chiral Catalysts : Use enantioselective reducing agents (e.g., (R)- or (S)-BINAP with Ru complexes) to achieve >95% ee, as demonstrated in asymmetric syntheses of bromophenyl ethanol derivatives .

- Chromatographic Separation : Employ chiral columns (e.g., Chiralcel OD-H) for resolving racemic mixtures .

Q. How can contradictory data in reaction optimization (e.g., yield vs. selectivity) be resolved?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, highlights reflux in ethanol with K₂CO₃ for analogous acetophenone synthesis, but competing side reactions (e.g., dehalogenation) may require lower temperatures .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies mitigate halogen-related side reactions (e.g., C-Br bond cleavage)?

Q. How can computational methods predict reactivity or biological activity of derivatives?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-Br vs. C-Cl) to prioritize stable intermediates .

- Molecular Docking : Screen derivatives against target enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Key Considerations for Experimental Design

- Safety : Handle brominated compounds in fume hoods; refer to SDS guidelines for toxicity (e.g., skin/eye irritation ).

- Crystallography : Use SHELX software for single-crystal X-ray analysis to resolve structural ambiguities .

- Environmental Impact : Assess biodegradability using OECD 301F tests to ensure compliance with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.